Methyl 6-(tert-butylthio)nicotinate
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Overview
Description
Methyl 6-(tert-butylthio)nicotinate is an organic compound with the molecular formula C11H15NO2S It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tert-butylthio group, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-butylthio)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at a temperature range of 80-100°C. The tert-butylthio group is introduced via a nucleophilic substitution reaction, where a suitable tert-butylthiol reagent reacts with the 6-position of the nicotinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(tert-butylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(tert-butylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to nicotinic acid derivatives, which are known to have various pharmacological effects.
Mechanism of Action
The mechanism of action of Methyl 6-(tert-butylthio)nicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways similar to other nicotinic acid derivatives. The compound may exert its effects by modulating the activity of enzymes or receptors involved in metabolic processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations for muscle and joint pain.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group, used in similar applications.
Nicotinic acid:
Uniqueness
Methyl 6-(tert-butylthio)nicotinate is unique due to the presence of the tert-butylthio group at the 6-position of the pyridine ring. This modification imparts distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 6-tert-butylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)15-9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3 |
InChI Key |
RAWBTESGQWCTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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